molecular formula C7H4ClFN2S B15052499 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine

2-Chloro-6-fluoro-1,3-benzothiazol-4-amine

Cat. No.: B15052499
M. Wt: 202.64 g/mol
InChI Key: DXIUZLMSFBIOAO-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-1,3-benzothiazol-4-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the benzothiazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride in the presence of a base, followed by cyclization with fluorine-containing reagents. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzothiazoles.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chlorobenzothiazole
  • 2-Fluoro-6-chlorobenzothiazole
  • 2-Chloro-6-methylbenzothiazole

Comparison

2-Chloro-6-fluoro-1,3-benzothiazol-4-amine is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity compared to other benzothiazole derivatives. The combination of these halogens provides a distinct electronic environment that can lead to different biological interactions and improved efficacy in medicinal applications .

Properties

Molecular Formula

C7H4ClFN2S

Molecular Weight

202.64 g/mol

IUPAC Name

2-chloro-6-fluoro-1,3-benzothiazol-4-amine

InChI

InChI=1S/C7H4ClFN2S/c8-7-11-6-4(10)1-3(9)2-5(6)12-7/h1-2H,10H2

InChI Key

DXIUZLMSFBIOAO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1N)N=C(S2)Cl)F

Origin of Product

United States

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